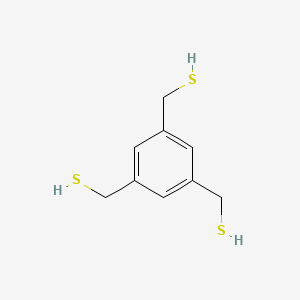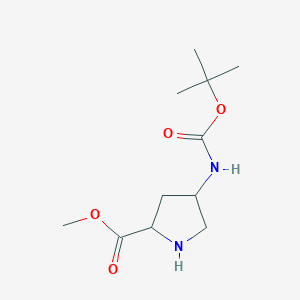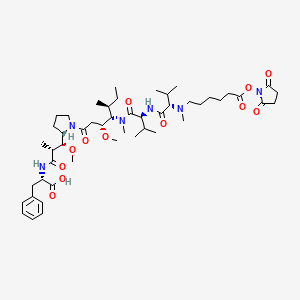
Araloside C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Araloside C is a natural saponin primarily isolated from the plant Aralia elata. This compound has garnered significant attention due to its extensive anti-inflammatory and cardioprotective properties. It has been studied for its potential therapeutic effects in various diseases, including atherosclerosis and myocardial ischemia-reperfusion injury .
准备方法
Synthetic Routes and Reaction Conditions: Araloside C is typically extracted from the roots and stems of Aralia elata. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include methanol, ethanol, and water. Chromatographic techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aralia elata, followed by purification using advanced chromatographic techniques. The process is optimized to maximize yield and purity while minimizing the use of hazardous solvents. Advances in biotechnological methods, such as plant cell culture, are also being explored to produce this compound more sustainably .
化学反应分析
Types of Reactions: Araloside C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.
Substitution: This reaction can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
Araloside C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemistry of saponins and their derivatives.
Biology: It is studied for its effects on cellular processes, such as autophagy and apoptosis.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, such as atherosclerosis and myocardial ischemia-reperfusion injury
Industry: It is explored for its potential use in developing new pharmaceuticals and nutraceuticals
作用机制
Araloside C exerts its effects through multiple molecular targets and pathways:
Sirtuin 1 (Sirt1): this compound modulates macrophage polarization via Sirt1-mediated autophagy, which plays a crucial role in reducing atherosclerosis.
Heat Shock Protein 90 (HSP90): this compound binds to HSP90, enhancing its expression and providing cardioprotection against ischemia-reperfusion injury.
Endoplasmic Reticulum Stress Pathways: this compound reduces endoplasmic reticulum stress and apoptosis in cardiomyocytes.
相似化合物的比较
Ginsenoside Rb1: Another saponin with similar anti-inflammatory and cardioprotective properties.
Astragaloside IV: A saponin known for its immunomodulatory and cardioprotective effects.
Saikosaponin D: A saponin with anti-inflammatory and hepatoprotective properties.
Uniqueness of Araloside C: this compound is unique due to its dual action on both Sirt1 and HSP90, providing a multifaceted approach to treating cardiovascular diseases. Its ability to modulate autophagy and reduce endoplasmic reticulum stress further distinguishes it from other similar compounds .
属性
CAS 编号 |
55446-15-6 |
|---|---|
分子式 |
C53H84O23 |
分子量 |
1089.2 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-36(63)33(60)31(58)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-37(64)34(61)40(41(75-46)42(66)67)74-43-38(65)39(24(56)21-69-43)73-44-35(62)32(59)30(57)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 |
InChI 键 |
DBUJWVDNMXCCKD-MVIACUKKSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)

![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)


![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)

![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)


![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)

